Ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound known for its unique structure and properties. It is a derivative of Hagemann’s ester, which has been widely used in organic synthesis. This compound is characterized by its cyclohexene ring, which is substituted with an ethyl ester, a hexyl group, a methyl group, and a ketone functional group.
Preparation Methods
The synthesis of ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate can be achieved through several methods:
Hagemann’s Approach: This involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: This method uses formaldehyde and two equivalents of ethyl acetoacetate, which undergo condensation in the presence of a catalytic amount of piperidine to produce the intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: In this method, 2-methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain the ester.
Mannich and Forneau Approach: This involves the reaction of methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide to form a cyclic aldol product.
Chemical Reactions Analysis
Ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Aldol Reactions: The compound can participate in aldol condensation reactions, forming β-hydroxy ketones or α,β-unsaturated ketones.
Scientific Research Applications
Ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids.
Pharmaceuticals: The compound is utilized in the development of new drugs and therapeutic agents due to its unique structure and reactivity.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and resins, with specific properties.
Biological Studies: The compound is used in biological research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial in many biochemical processes. Its cyclohexene ring structure also enables it to undergo conformational changes, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate:
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate: This compound has an ethyl group instead of a hexyl group, resulting in different physical and chemical properties.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: This is another derivative of Hagemann’s ester with slight variations in its substituents, affecting its reactivity and applications.
This compound stands out due to its unique combination of functional groups and substituents, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
24079-97-8 |
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Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-4-6-7-8-9-13-11-14(17)10-12(3)15(13)16(18)19-5-2/h10,13,15H,4-9,11H2,1-3H3 |
InChI Key |
DMEWCRDHMNIMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=O)C=C(C1C(=O)OCC)C |
Origin of Product |
United States |
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